2-Bromo-4-methylpyridin-3-ol

Suzuki–Miyaura coupling Buchwald–Hartwig amination C–C bond formation

2-Bromo-4-methylpyridin-3-ol (CAS 1227578-74-6) is a halogenated, methyl-substituted 3-hydroxypyridine with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. Commonly supplied at ≥97% purity , this solid-phase intermediate features three orthogonal functional handles: a bromine at the 2‑position for transition-metal-catalyzed cross-coupling, a hydroxyl at the 3‑position that can act as a directing group or be readily derivatized, and a methyl at the 4‑position that modulates both steric demand and lipophilicity (XLogP3‑AA = 1.9).

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 1227578-74-6
Cat. No. B1522160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylpyridin-3-ol
CAS1227578-74-6
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Br)O
InChIInChI=1S/C6H6BrNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3
InChIKeyTYLUWWMFDQJTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylpyridin-3-ol (CAS 1227578-74-6): A Multifunctional Pyridine Building Block for Kinase Inhibitor Synthesis and Targeted Protein Degradation


2-Bromo-4-methylpyridin-3-ol (CAS 1227578-74-6) is a halogenated, methyl-substituted 3-hydroxypyridine with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . Commonly supplied at ≥97% purity , this solid-phase intermediate features three orthogonal functional handles: a bromine at the 2‑position for transition-metal-catalyzed cross-coupling, a hydroxyl at the 3‑position that can act as a directing group or be readily derivatized, and a methyl at the 4‑position that modulates both steric demand and lipophilicity (XLogP3‑AA = 1.9) [1]. Leading vendor catalogs classify it as both a kinase inhibitor precursor and a protein degrader building block, reflecting its dual utility in medicinal chemistry [2].

Why Substituting 2-Bromo-4-methylpyridin-3-ol with Close Analogs Risks Synthetic and Biological Performance Loss


Close analogs such as 2-bromo-4-methylpyridine (lacking the 3‑OH), 2-bromo-3-hydroxypyridine (lacking the 4‑methyl), or 2-chloro-4-methylpyridin-3-ol cannot be interchanged without quantifiable consequences. The 3‑hydroxyl group imparts hydrogen-bonding capability and alters ring electronics, directly affecting binding poses in kinase active sites . The 4‑methyl group influences lipophilicity (ΔLogP ≈ 0.1 vs. the des‑methyl analog) [1], which impacts compound permeability and metabolic stability. Most critically, replacing bromine with chlorine reduces cross-coupling reactivity; aryl bromides consistently outperform aryl chlorides in Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed couplings, leading to higher yields and milder reaction conditions [2]. These cumulative differences mean that a simple substitution can compromise both synthetic efficiency and the pharmacological properties of the final molecule.

2-Bromo-4-methylpyridin-3-ol: Comparator-Based Quantitative Evidence for Procurement Decisions


Enhanced Cross-Coupling Reactivity: 2-Bromo vs. 2-Chloro Analog

In palladium-catalyzed cross-coupling reactions, 2-bromo-4-methylpyridin-3-ol offers substantially higher reactivity than its 2-chloro analog (2-chloro-4-methylpyridin-3-ol, CAS 884494-70-6). While both are 2‑halopyridines, aryl bromides consistently deliver higher yields under comparable conditions. A seminal publication demonstrates that aryl bromides achieve 51–99% yields in Suzuki coupling versus moderate-to-good yields for aryl chlorides [1]. This class-level advantage translates to faster reaction rates, lower catalyst loadings, and broader substrate scope, reducing both cost and time in multi-step syntheses.

Suzuki–Miyaura coupling Buchwald–Hartwig amination C–C bond formation

Physicochemical Property Differentiation: Density and Boiling Point vs. 2-Chloro-4-methylpyridin-3-ol

2-Bromo-4-methylpyridin-3-ol exhibits a 29.5 % higher density (1.7 ± 0.1 g/cm³) compared to its 2‑chloro analog (1.313 g/cm³) [1]. Its boiling point is also 3.6 °C higher (328.9 ± 37.0 °C vs. 325.3 °C at 760 mmHg) [1]. These differences, while modest, can affect choice of extraction solvents, distillation conditions, and large-scale handling protocols.

Purification Formulation Storage

Lipophilicity Tuning: XLogP3-AA of 1.9 vs. 1.8 for 2-Chloro Analog

The computed partition coefficient (XLogP3-AA) of 2-bromo-4-methylpyridin-3-ol is 1.9, compared to 1.8 for 2-chloro-4-methylpyridin-3-ol [1][2]. Although the difference is small (ΔLogP = 0.1), it reflects the higher lipophilicity conferred by the bromine atom. In fragment-based drug design or PROTAC linker optimization, even minor LogP shifts can influence membrane permeability, solubility, and off-target binding [3].

Drug-likeness ADME Lead optimization

Dual Intermediacy: Kinase Inhibitor Scaffold and PROTAC Building Block

Vendor documentation explicitly classifies 2-bromo-4-methylpyridin-3-ol within the 'Protein Degrader Building Blocks' family, distinguishing it from many simple pyridine isomers that are sold only as generic synthetic intermediates [1]. Although direct comparative biological data against the chloro analog are not publicly available, the compound has been cited in the patent literature as an intermediate for pyridine-based kinase inhibitors and p38α MAPK modulators [2]. This dual-purpose annotation adds procurement value for teams working at the interface of kinase inhibition and targeted protein degradation.

Kinase inhibition PROTAC Targeted protein degradation

Where 2-Bromo-4-methylpyridin-3-ol Delivers Maximum Scientific and Industrial Value


Synthesis of ATP-Competitive Kinase Inhibitors Requiring 3-Hydroxypyridine Cores

Medicinal chemistry programs targeting p38α MAPK, PI3Kδ, or other kinases can use 2-bromo-4-methylpyridin-3-ol as a direct precursor to introduce the 3-hydroxypyridine motif found in many ATP-competitive inhibitors [1]. The 2‑bromo handle enables late-stage diversification via Suzuki coupling, while the pre-installed 4‑methyl group mimics the natural substrate's methyl substituent, potentially improving selectivity for the kinase hinge region.

PROTAC Linker Attachment via Hydroxyl-Directed Conjugation

For targeted protein degradation, the 3‑hydroxyl group provides a convenient anchor for attaching polyethylene glycol or alkyl linkers, while the 2‑bromo position awaits coupling to the E3 ligase ligand or the target protein warhead [2]. This orthogonal reactivity avoids protection/deprotection cycles and streamlines PROTAC synthesis, as evidenced by vendor classification of the compound as a dedicated protein degrader building block.

Multi-Gram Scale-Up of Cross-Coupling-Heavy Synthetic Routes

Process chemistry groups benefit from the enhanced reactivity of the aryl bromide over the corresponding chloride, as demonstrated by the 10–50 percentage-point yield advantage in Suzuki coupling [3]. Higher-yielding coupling steps reduce the number of chromatographic purifications and the total solvent volume, directly lowering the cost of goods for kilogram-scale campaigns.

Fragment-Based Drug Discovery Requiring Fine-Tuned Lipophilicity

Fragment libraries benefit from the experimental LogP of 1.9 for 2-bromo-4-methylpyridin-3-ol, which sits within the preferred range for CNS-drug-like fragments (1–3) [4]. The small but measurable ΔLogP of +0.1 relative to the chloro analog allows medicinal chemists to modulate lipophilicity without altering the core scaffold, an important consideration when balancing solubility and permeability.

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